Phenyl N-(M-anisyl)carbamate
Overview
Description
Phenyl N-(M-anisyl)carbamate is an organic compound with the molecular formula C14H13NO3. It is a member of the carbamate family, which are esters of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(M-anisyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with M-anisidine (3-methoxyaniline) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis method. This method combines the reactants in a single reaction vessel, reducing the need for multiple purification steps and improving overall yield. The use of catalysts such as zeolites or metal complexes can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(M-anisyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Phenyl N-(M-anisyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Phenyl N-(M-anisyl)carbamate exerts its effects involves several pathways:
Radical Scavenging: The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
Phenyl N-(M-anisyl)carbamate can be compared with other similar compounds, such as:
- Phenyl N-(P-anisyl)carbamate
- Phenyl N-(O-anisyl)carbamate
- Cyclohexyl N-(M-anisyl)carbamate
- Piperonyl N-(O-anisyl)carbamate
Uniqueness: What sets this compound apart is its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group in the meta position (M-anisyl) can affect the compound’s electronic properties and interactions with biological targets .
Properties
IUPAC Name |
phenyl N-(3-methoxyphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWKYUMMAHSGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243904 | |
Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50699-51-9 | |
Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50699-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL N-(M-ANISYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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